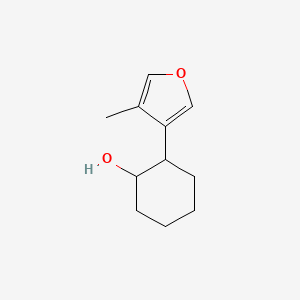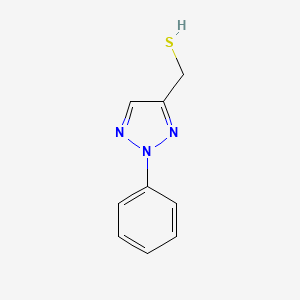
(2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol: is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to form the triazole ring. The phenyl group can be introduced via a phenylacetylene precursor, and the methanethiol group can be added through subsequent functionalization steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent yields and purity. The use of copper(I) catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in (2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol can undergo oxidation to form disulfides.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed:
Disulfides: Formed from the oxidation of the thiol group.
Dihydrotriazoles: Resulting from the reduction of the triazole ring.
Substituted Phenyl Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: Employed as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Materials Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
- (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate
- (2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol
- 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde
Uniqueness: (2-Phenyl-2H-1,2,3-triazol-4-yl)methanethiol is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of disulfide bonds and provides a handle for further functionalization, making it a versatile compound in various applications .
Properties
Molecular Formula |
C9H9N3S |
|---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
(2-phenyltriazol-4-yl)methanethiol |
InChI |
InChI=1S/C9H9N3S/c13-7-8-6-10-12(11-8)9-4-2-1-3-5-9/h1-6,13H,7H2 |
InChI Key |
QNCPYRKFCMTSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


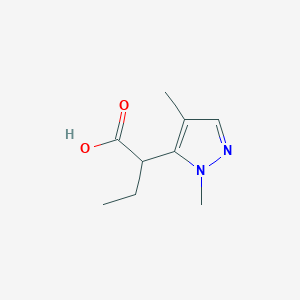
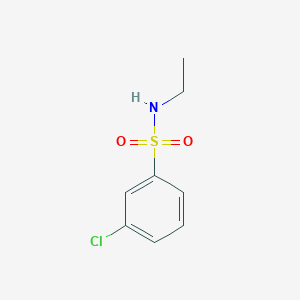
amine](/img/structure/B13319564.png)
![tert-Butyl 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13319568.png)
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
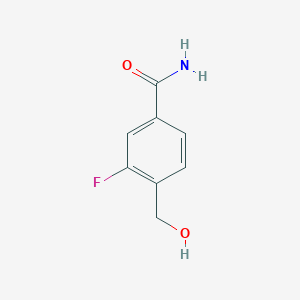
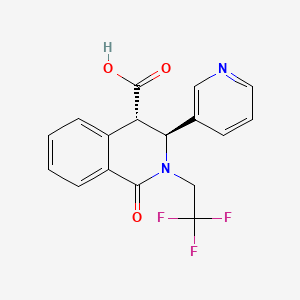
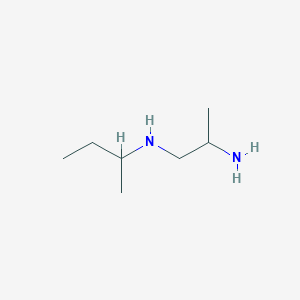
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
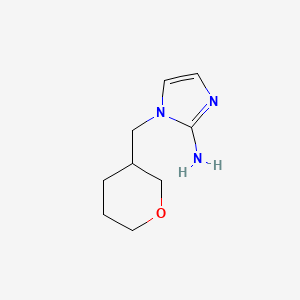
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
